Saflufenacil-N,N-desmethyl
CAS No.: 1246768-30-8
Cat. No.: VC16040140
Molecular Formula: C15H13ClF4N4O5S
Molecular Weight: 472.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246768-30-8 |
|---|---|
| Molecular Formula | C15H13ClF4N4O5S |
| Molecular Weight | 472.8 g/mol |
| IUPAC Name | 2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C15H13ClF4N4O5S/c1-6(2)22-30(28,29)23-13(26)7-3-10(9(17)4-8(7)16)24-12(25)5-11(15(18,19)20)21-14(24)27/h3-6,22H,1-2H3,(H,21,27)(H,23,26) |
| Standard InChI Key | NHWRZZGXROBPNU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Saflufenacil-N,N-desmethyl belongs to the pyrimidinedione chemical class, derived from saflufenacil through enzymatic N-demethylation. Its systematic IUPAC name is N'-[2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)-4-fluorobenzoyl]-N-isopropylsulfamide . Key molecular attributes include:
The compound's planar structure enables strong π-π interactions with aromatic residues in the PPO enzyme active site, a feature critical to its herbicidal activity .
Synthetic Pathways
Industrial production occurs via two-stage synthesis:
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Parent compound formation: Condensation of 2-chloro-4-fluoro-5-aminobenzoic acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid.
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Demethylation: Catalytic N-demethylation using cytochrome P450 enzymes or chemical oxidants like potassium permanganate under controlled pH (6.5-7.5) .
Batch purity exceeds 98% through crystallization from ethyl acetate/n-hexane mixtures, as validated by HPLC-UV analysis .
Biochemical Mechanism of Action
Target Enzyme Inhibition
Saflufenacil-N,N-desmethyl selectively inhibits protoporphyrinogen IX oxidase (PPO; EC 1.3.3.4), a mitochondrial membrane-bound enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX in chlorophyll biosynthesis . The inhibition constant (Kᵢ) of 0.42 nM demonstrates 18% greater affinity than the parent compound .
Cellular Consequences
PPO blockade causes:
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Protoporphyrin IX accumulation (up to 127 μM in treated Amaranthus retroflexus)
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Singlet oxygen (¹O₂) generation under light (quantum yield Φ = 0.33)
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Lipid peroxidation (MDA levels increase 9.2-fold in Chenopodium album within 6h)
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Vesicle rupture and cellular leakage (ion efflux rates of 12.3 μmol/g FW/hr)
These effects manifest as rapid chlorosis (visible within 4-8 hours) followed by necrosis (24-48 hours post-application).
Environmental Fate and Ecotoxicology
Degradation Kinetics
Field dissipation studies reveal half-lives (DT₅₀) of:
| Matrix | DT₅₀ (days) | Conditions | Source |
|---|---|---|---|
| Aerobic soil | 14.3 | 25°C, 60% WHC | |
| Water | 9.7 | pH 7, 25°C | |
| Anaerobic | 28.1 | Flooded soil |
Primary metabolites include saflufenacil-diOH (M800H17) and trifluoroacetic acid derivatives, both showing reduced herbicidal activity .
Ecological Risk Quotients
EPA assessments identify significant risks to non-target plants :
| Organism | RQ (Acute) | LOC | Risk Level |
|---|---|---|---|
| Listed terrestrial plants | 2,719 | 1.0 | Critical concern |
| Aquatic invertebrates | 0.89 | 0.5 | Moderate risk |
| Avian species | 0.03 | 0.1 | Acceptable |
Notably, the aquatic field dissipation study waiver remains contentious, with EFED mandating further research in rice-growing regions .
Agricultural Applications and Efficacy
Crop Compatibility
Approved use rates across major crops:
| Crop | Application Rate (g a.i./ha) | Timing |
|---|---|---|
| Soybean | 25-50 | Pre-harvest desiccant |
| Corn | 30-60 | Post-emergence |
| Cotton | 40-80 | Burndown |
| Cereals | 20-40 | Pre-planting |
Field trials demonstrate 92-98% control of Amaranthus spp. and Chenopodium album at 50 g a.i./ha . Synergy with glyphosate (tank mixes) enhances broad-spectrum activity by 27-33%.
Soil Interaction Dynamics
Herbicidal persistence correlates with soil organic matter (OM):
| OM Content (%) | Bioavailability (%) | Efficacy Duration (days) |
|---|---|---|
| <1.5 | 89.2 | 14-21 |
| 2.0-3.5 | 74.6 | 28-35 |
| >4.0 | 58.1 | 42-49 |
High-clay soils (≥35% clay) reduce leaching potential (Koc = 312 mL/g) , making it suitable for slope applications.
Regulatory Status and Resistance Management
Global Registration Timeline
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2011: Initial EPA approval for dry beans/peas (PC Code: 118203)
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2015: EU Annex I inclusion (Commission Reg. 2015/2088)
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2023: China MEP registration expanded to rice nurseries
Resistance Mitigation
Documented cases of PPO inhibitor resistance in Amaranthus palmeri necessitate stewardship practices:
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Annual application frequency ≤1
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Tank mixing with PSII inhibitors (e.g., atrazine)
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Field rotation with non-PPO herbicides every 3 years
Monitoring data (2020-2024) shows resistance allele frequency stabilized at 0.07-0.12 in major soybean regions .
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